(5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a benzylidene moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidine ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.
Formation of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction between the imidazolidine derivative and a benzaldehyde derivative.
Attachment of the Piperidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-[4-(morpholin-1-yl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(3-chlorophenyl)-5-[4-(azepan-1-yl)benzylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-(3-chlorophenyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the piperidinyl group may enhance its binding affinity to certain biological targets, potentially leading to improved pharmacological activity.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O2/c22-16-5-4-6-18(14-16)25-20(26)19(23-21(25)27)13-15-7-9-17(10-8-15)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,23,27)/b19-13+ |
InChI Key |
CSJJDSOPIGTYDO-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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